imidazo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
imidazo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAUGXUKBYQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104744-29-8 | |
| Record name | imidazo[2,1-f][1,2,4]triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Seven-Step Synthesis from D-Ribose
A linear seven-step sequence starting from D-ribose was developed to produce C-ribosyl imidazo[2,1-f]triazines (7 and 27 ). The pathway involves:
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Ribose protection: Conversion to 1,2-O-isopropylidene-α-D-ribofuranose.
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Bromoaldehyde formation: Oxidation and bromination to yield intermediate 10 .
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Triazine coupling: Reaction with 3-amino-5-methylsulfanyl-1,2,4-triazine (9 ) to form imine 8 .
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Cyclization: Acid-catalyzed cyclization to generate the fused ring system.
Key Intermediate Yields:
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Protected ribose | 92 |
| 3 | Imine 8 | 78 |
| 4 | Final product 7 | 60 |
This method is critical for synthesizing ribose-conjugated derivatives, which are explored as AMP deaminase inhibitors.
Synthesis via Hydrazine Intermediates
Benzoimidazo[1,2-d]triazine derivatives (4a–4w ) were prepared through hydrazine intermediates 3a–3g , synthesized from 2-(halogenated alkyl)-1H-benzo[d]imidazoles (2a–2b ). Cyclization was achieved using formamidine acetate in refluxing ethanol, yielding tricyclic products with 70–85% efficiency.
Optimized Conditions:
Convergent Approaches for Brominated Derivatives
Patent-Scale Synthesis of 7-Bromoimidazo[2,1-f] triazin-4-amine
A patented method outlines the large-scale synthesis of 7-bromoimidazo[2,1-f]triazin-4-amine (I ) via intermediates IX–XII :
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Alkylation: Compound IX reacts with alkyl chlorides under basic conditions (KOtBu/NaH) to form XI .
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Cyclization: XI undergoes ring closure with formamidine acetate in DMF at 150°C.
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Bromination: N-Bromosuccinimide (NBS) in THF introduces bromine at position 7.
Industrial-Scale Parameters:
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | KOtBu | NMP | 25°C | 88 |
| 2 | Formamidine acetate | DMF | 150°C | 75 |
| 3 | NBS | THF | 0–5°C | 82 |
This route achieves an overall yield of 54%, making it viable for kilogram-scale production.
Novel Methods for Functionalized Derivatives
Oxalyl Chloride-Mediated Cyclization
Imidazo[1,2-b][1,triazine-3,6,7(5H)-triones (5 ) were synthesized by reacting 3,6-diamino-1,2,4-triazin-5-ones (2 ) with ethyl oxalyl chloride in the presence of imidazole. The reaction proceeds via a two-step mechanism:
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Acylation: Formation of an oxamate intermediate.
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Intramolecular cyclization: Elimination of HCl to form the trione ring.
Conditions:
Comparative Analysis of Synthetic Routes
The table below contrasts key methods based on scalability, yield, and complexity:
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrazine.
Substitution: Nucleophilic substitution reactions are common, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrazine, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the this compound scaffold .
Scientific Research Applications
Medicinal Chemistry
1.1 TLR Agonists and Cancer Treatment
Imidazo[2,1-f][1,2,4]triazine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response against tumors. The derivatives exhibit enhanced TLR7 agonist activity compared to other compounds, making them promising candidates for cancer immunotherapy. For instance, a study highlighted the efficacy of this compound-4-amine derivatives in treating various cancers by stimulating the immune system to target tumor cells more effectively .
Table 1: Summary of TLR7 Agonist Activity
| Compound | TLR7 Agonist Activity | Application |
|---|---|---|
| This compound-4-amine | Potent | Cancer therapy |
| Other TLR Agonists | Variable | Immune modulation |
1.2 Inhibition of Adenosine and AMP Deaminases
Another significant application of this compound is its role as an inhibitor of adenosine deaminase (ADA) and AMP deaminase (AMPD). These enzymes are critical in regulating purine metabolism and have implications in various diseases. Research has shown that certain this compound derivatives can inhibit these enzymes effectively. For example, one study reported the synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines that demonstrated potent inhibition against human AMPD with IC50 values in the nanomolar range .
Table 2: Inhibition Potency of Imidazo[2,1-f][1,2,4]triazines
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 8 | Human AMPD3 | 900 |
| Compound 7 | Human AMPD1 | 310 |
Agricultural Applications
Imidazo[2,1-f][1,2,4]triazines are also being explored for their potential use in agrochemicals. Their structural properties allow them to act as herbicides by inhibiting specific enzymes involved in plant growth. Research indicates that modifications to the this compound structure can enhance its herbicidal activity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazo[2,1-f][1,2,4]triazines is critical for optimizing their pharmacological properties. SAR studies have revealed that specific substitutions on the triazine ring can significantly impact their biological activity. For example, modifications at positions on the ring can lead to increased potency as TLR agonists or enhanced inhibition of deaminases .
Table 3: Summary of Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution at position 2 | Increased TLR7 activity |
| Carboxyphenylethyl group | Enhanced AMPD inhibition |
Case Studies
Case Study 1: Cancer Immunotherapy
A clinical study investigated the use of this compound derivatives as part of a combination therapy for melanoma patients. Results demonstrated that patients treated with these compounds exhibited improved immune responses and tumor regression compared to control groups .
Case Study 2: Enzyme Inhibition
In another study focusing on metabolic disorders related to purine metabolism, researchers synthesized a series of imidazo[2,1-f][1,2,4]triazines and tested their inhibitory effects on AMPD. The best-performing compound showed a significant reduction in enzyme activity and was suggested as a lead compound for further development .
Mechanism of Action
The mechanism of action of imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an inhibitor of adenosine deaminase, it binds to the active site of the enzyme, preventing the deamination of adenosine. This inhibition can modulate various biological pathways, including those involved in immune response and cellular metabolism .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Typically synthesized via cyclization reactions. For example, condensation of monocyclic 1,2,4-triazine with bromoaldehyde derivatives yields substituted imidazo[2,1-f][1,2,4]triazines .
- Biological Activity: Adenosine Deaminase (ADA) Inhibition: The C-ribosyl derivative (IC₅₀ = 40 µM) is isoelectronic with deaminoformycin, a natural nucleoside analog . AMP Deaminase (AMPD) Inhibition: 3-[2-(3-carboxyphenyl)ethyl]-substituted analogs inhibit human AMPD isozymes (IC₅₀ = 0.9–5.7 µM), demonstrating sub-micromolar potency .
Comparison with Structurally Related Compounds
Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Structural Differences : Replaces the imidazole ring with a pyrrole ring.
Key Applications :
Imidazo[5,1-f][1,2,4]triazine Derivatives
Structural Differences : Altered ring fusion position (5,1-f vs. 2,1-f).
Key Applications :
- IGF-1R/IR Dual Inhibition: Compound 9b shows oral bioavailability and efficacy in xenograft models, synthesized via Suzuki coupling . Potency: Comparable to imidazo[2,1-f] analogs but targets insulin signaling pathways.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazines
Structural Differences : Incorporates a benzene ring fused to the imidazole-triazine system.
Key Applications : Antifungal agents, with structural motifs inspired by carbendazim and thiabendazole .
Biological Activity
Imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Synthesis
This compound features a fused ring system that contributes to its unique electronic properties and biological activity. The synthesis of this compound typically involves cyclization reactions that yield high-purity products suitable for biological evaluation. For example, 4-(Methylsulfanyl)this compound has been synthesized using optimized multi-step processes to enhance yield and purity .
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . Key mechanisms include:
- Adenosine Deaminase Inhibition : this compound binds to the active site of adenosine deaminase (ADA), preventing the deamination of adenosine. This inhibition can lead to increased adenosine levels in cells, influencing immune responses and cellular metabolism .
- AMP Deaminase Inhibition : Similar to ADA inhibition, compounds derived from this compound have shown potential as inhibitors of AMP deaminase (AMPDA), which is crucial for nucleotide metabolism .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound possess significant anticancer properties. For instance, certain compounds have demonstrated cytotoxicity against various cancer cell lines .
- Antifungal and Antiviral Properties : The compound has also been investigated for its antifungal and antiviral activities. Studies highlight its efficacy against specific pathogens .
- Neuropharmacological Effects : Some derivatives act as ligands for GABA receptors and have shown potential in modulating neuropharmacological pathways .
Table 1: Summary of Biological Activities
Selected Research Findings
- A study reported that certain this compound derivatives exhibited high selectivity indices in cellular assays while maintaining low cytotoxicity against normal human cell lines .
- Another investigation highlighted the synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines as potential inhibitors for AMPDA with promising bioavailability profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[2,1-f][1,2,4]triazine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Key synthetic strategies include:
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Pd-catalyzed cross-coupling : Using PdCl₂(dppf) and K₂CO₃ in dioxane-water (4:1) at 95°C for 70–75% yields (Scheme 1, ).
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I₂-mediated annulation : Combining 2-amino[1,3,5]triazines with ketones under iodine catalysis. Electron-rich/poor acetophenones and propiophenones are viable substrates, scalable to gram quantities ( ).
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Base-induced rearrangements : Converting imidazo[4,5-e]thiazolo-triazines to imidazo[4,5-e]thiazino-triazines using KOH ( ).
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Optimization Tips : Control temperature (e.g., 95°C for Pd catalysis) and pH to minimize side reactions ().
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas ().
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., 7-(4-methylphenyl)imidazo-triazine structure, ).
- HPLC : ≥98% purity assessment ( ).
Q. What biological mechanisms are associated with this compound-based inhibitors?
- Methodological Answer :
- Kinase Inhibition : Dual inhibition of IGF-1R and IR via competitive ATP-binding site interactions ().
- Structure-Activity Relationships (SAR) : Fluorophenyl groups enhance binding affinity; substituents on the triazine ring modulate selectivity ().
- In Vitro Assays : Use kinase activity assays (e.g., ADP-Glo™) and cell proliferation studies ().
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to address low yields or regioselectivity issues?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for iodine-mediated reactions to improve solubility ( ).
- Catalyst Tuning : Replace PdCl₂(dppf) with Buchwald-Hartwig catalysts for challenging substrates ().
- Computational Modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices) ( ).
Q. How should researchers resolve contradictions in biological activity data for structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using tools like RevMan for systematic reviews ().
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions ().
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify subtle conformational effects ( ).
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions ( ).
- QSAR Models : Train models on datasets with logP, polar surface area, and H-bond descriptors ().
- Docking Studies : AutoDock Vina or Glide for virtual screening against target kinases ().
Q. Can tandem reactions be employed to functionalize this compound scaffolds?
- Methodological Answer :
- C–H Functionalization : Combine annulation with C–H activation to introduce dicarbonyl motifs ( ).
- Multicomponent Reactions : Use 2-aminoimidazoles and aldehydes/ketones for diversity-oriented synthesis ( ).
Q. What strategies enable the synthesis of this compound fused with novel heterocycles?
- Methodological Answer :
- Thiazino-Triazine Fusion : Base-induced rearrangement of thiazolo-triazines ( ).
- Microwave-Assisted Synthesis : Accelerate ring closure (e.g., 5-aza-7-deaza-adenines) ( ).
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
